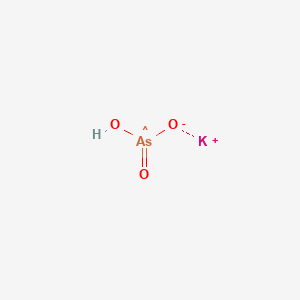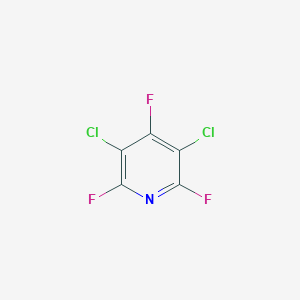
(S)-1-Boc-2-氰基吡咯烷
描述
(S)-1-Boc-2-cyanopyrrolidine is a compound that is not directly mentioned in the provided papers, but it is related to the structures and reactions discussed within them. The compound likely contains a pyrrolidine core, which is a five-membered nitrogen-containing heterocycle, substituted with a tert-butoxycarbonyl (Boc) protecting group and a cyano group. The (S) designation indicates that it has a specific stereochemistry, meaning that it is optically active.
Synthesis Analysis
The synthesis of related compounds involves selective lithiation and subsequent reactions with electrophiles. For example, N-Boc-2-phenylpiperidine and N-Boc-2-phenylpyrrolidine can be lithiated at the 2-position, allowing for the introduction of various substituents at this position . This methodology could potentially be adapted for the synthesis of (S)-1-Boc-2-cyanopyrrolidine by choosing appropriate electrophiles to introduce the cyano group.
Molecular Structure Analysis
The molecular structure of compounds similar to (S)-1-Boc-2-cyanopyrrolidine has been determined by X-ray analysis, which can confirm the stereochemistry at the quaternary center of the molecule . This technique would be essential for verifying the (S) configuration of the synthesized (S)-1-Boc-2-cyanopyrrolidine.
Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives can be quite diverse. For instance, the reduction of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione using sodium borohydride with selected metal chlorides is a key step in the synthesis of natural bioactive compounds . Although this reaction does not directly pertain to (S)-1-Boc-2-cyanopyrrolidine, it demonstrates the reactivity of pyrrolidine derivatives under reducing conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-1-Boc-2-cyanopyrrolidine would likely be influenced by the presence of the Boc group and the cyano group. The Boc group is a common protecting group that can be removed under acidic conditions, while the cyano group can participate in various chemical reactions, such as nucleophilic addition or being transformed into carboxylic acids or amides. The chiral center may also affect the compound's physical properties, such as its boiling point, melting point, and solubility in different solvents.
Relevant Case Studies
While the provided papers do not discuss case studies involving (S)-1-Boc-2-cyanopyrrolidine, they do provide insight into the synthesis and use of similar compounds. For example, a chiral diamine ligand derived from a pyrrolidine structure was used for Cu(II)-catalyzed Henry reactions, achieving high yields and enantiocontrol . This showcases the potential application of pyrrolidine derivatives in asymmetric synthesis, which could be relevant for the development of (S)-1-Boc-2-cyanopyrrolidine-based catalysts or pharmaceuticals.
科学研究应用
合成和化学性质
对映选择性合成: (S)-1-Boc-2-氰基吡咯烷用于对映选择性合成具有药理相关性的化合物,特别是那些具有季立体中心的化合物。该过程涉及对映富集的 N-Boc-2-苯基吡咯烷或-哌啶的锂化取代,特定条件提高了锂化的有效性 (Sheikh 等人,2012).
构型稳定的衍生物:对 N-Boc-2-锂代-2-芳基吡咯烷和-哌啶的研究表明,它们在特定温度下具有构型稳定性,这使得它们在对映纯度至关重要的合成应用中很有用 (Beng 等人,2012).
化学酶促合成:化学酶促方法已被用于合成具有高非对映选择性和对映选择性的 N-Boc 保护衍生物,证明了该化合物合成化学中的多功能性 (Haddad & Larchevěque, 2005).
生物医学应用
二肽基肽酶 IV 抑制:氰基吡咯烷衍生物,包括与 (S)-1-Boc-2-氰基吡咯烷相关的衍生物,已被确定为二肽基肽酶 IV (DPP-IV) 的抑制剂,二肽基肽酶 IV 是治疗 2 型糖尿病的靶点。这些发现已导致像维格列汀和沙格列汀这样的药物的开发 (Peters, 2007).
组织蛋白酶抑制:基于氰基吡咯烷的化合物是组织蛋白酶 K 和 L 的有效抑制剂,组织蛋白酶 K 和 L 是参与骨吸收和其他病理过程的酶。这突出了它们潜在的治疗应用 (Falgueyret 等人,2001).
神经保护作用:新型基于氰基吡咯烷的脯氨酰寡肽酶抑制剂在大鼠健忘症模型中表现出抗健忘作用,表明它们在治疗神经精神疾病和神经退行性疾病中的潜力 (Zolotov 等人,2021).
属性
IUPAC Name |
tert-butyl (2S)-2-cyanopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-6H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMSZBHMBCNYNO-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426237 | |
| Record name | (S)-1-Boc-2-cyanopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Boc-2-cyanopyrrolidine | |
CAS RN |
228244-04-0 | |
| Record name | (S)-1-Boc-2-cyanopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-1-(tert-Butoxycarbonyl)-2-cyanopyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-3H-triazolo[4,5-b]pyridin-7-one](/img/structure/B155001.png)
![6-Benzyl-2,6-diazaspiro[3.4]octane](/img/structure/B155002.png)
![Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B155003.png)









